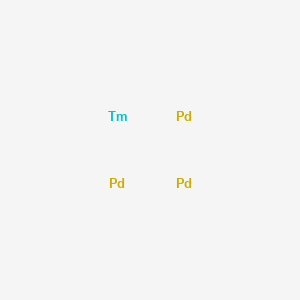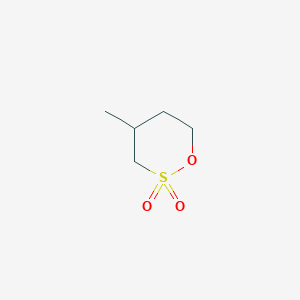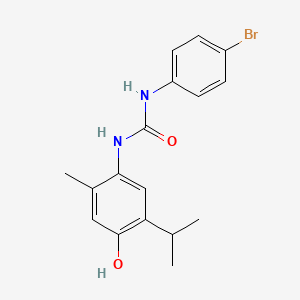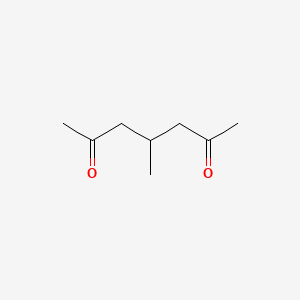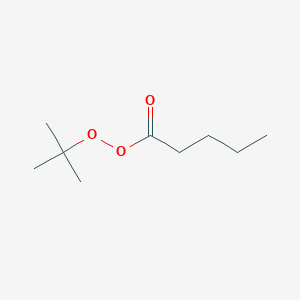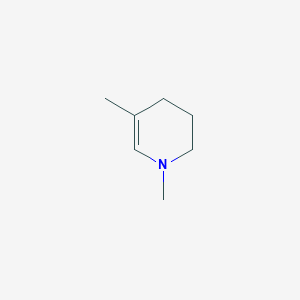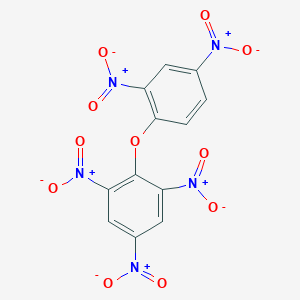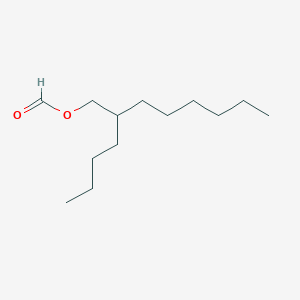
2-Butyloctyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyloctyl formate is an organic compound with the molecular formula C13H26O2. It is an ester formed from the reaction of formic acid and 2-butyloctanol. Esters like this compound are known for their pleasant fragrances and are often used in the perfume and flavoring industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butyloctyl formate can be synthesized through esterification, where formic acid reacts with 2-butyloctanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as:
HCOOH+C4H9C8H17OH→HCOOC4H9C8H17+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of immobilized enzymes as catalysts. This method is preferred due to its environmental benefits and high efficiency. For example, using Novozym 435 as a catalyst can achieve a conversion rate of up to 96.51% under optimal conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyloctyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and 2-butyloctanol.
Oxidation: Under oxidative conditions, the ester can be converted into corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Formic acid and 2-butyloctanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butyloctyl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the perfume and flavoring industries due to its pleasant fragrance.
Wirkmechanismus
The mechanism of action of 2-Butyloctyl formate primarily involves its interaction with enzymes and other molecular targets. In enzyme-catalyzed reactions, the ester bond of this compound is cleaved by the enzyme, resulting in the formation of formic acid and 2-butyloctanol. This process is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur .
Vergleich Mit ähnlichen Verbindungen
Octyl formate: Another ester with similar applications in the perfume industry.
Methyl formate: Used in various industrial applications, including as a solvent and in the production of formic acid.
Ethyl formate: Known for its fruity odor and used in flavorings and perfumes.
Uniqueness: 2-Butyloctyl formate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other formates results in a different fragrance profile and solubility characteristics, making it particularly valuable in specialized applications .
Eigenschaften
CAS-Nummer |
5451-53-6 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
2-butyloctyl formate |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-10-13(9-6-4-2)11-15-12-14/h12-13H,3-11H2,1-2H3 |
InChI-Schlüssel |
HADRBQUWLKABJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)COC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


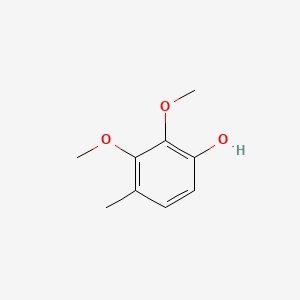
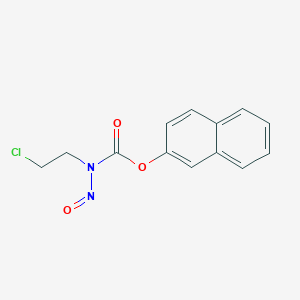
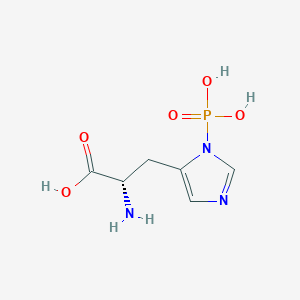

![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)
